Acetoxy Cyclosporin A Acetate
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Overview
Description
Acetoxy Cyclosporin A Acetate is a derivative of Cyclosporin A, a cyclic peptide known for its potent immunosuppressive properties. This compound is primarily used in biochemical research, particularly in the field of proteomics . Cyclosporin A itself is produced by the fungus Tolypocladium inflatum and has been widely studied for its applications in preventing organ transplant rejection and treating autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetoxy Cyclosporin A Acetate involves the acetylation of Cyclosporin A. The process typically includes the use of acetic anhydride in the presence of a base such as pyridine to introduce the acetoxy groups . The reaction conditions are carefully controlled to ensure the selective acetylation of the hydroxyl groups present in the Cyclosporin A molecule.
Industrial Production Methods
Industrial production of Cyclosporin A, the precursor to this compound, is achieved through submerged fermentation using the fungus Tolypocladium inflatum . The fermentation process is optimized to maximize the yield of Cyclosporin A, which is then purified and subjected to acetylation to produce this compound.
Chemical Reactions Analysis
Types of Reactions
Acetoxy Cyclosporin A Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be employed to reduce specific functional groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Acetoxy Cyclosporin A Acetate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of acetylation on the biological activity of cyclic peptides.
Biology: It is employed in proteomics research to investigate protein interactions and functions.
Mechanism of Action
The mechanism of action of Acetoxy Cyclosporin A Acetate involves its binding to the receptor protein cyclophilin. This complex then inhibits the enzyme calcineurin, which is crucial for the activation of T-cells . By inhibiting calcineurin, this compound effectively suppresses the immune response, making it valuable in preventing organ transplant rejection and treating autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
Cyclosporin A: The parent compound, known for its immunosuppressive properties.
Tacrolimus: Another immunosuppressant with a similar mechanism of action but different chemical structure.
Sirolimus: An immunosuppressant that inhibits a different pathway (mTOR) compared to Cyclosporin A.
Uniqueness
Acetoxy Cyclosporin A Acetate is unique due to its acetylated structure, which can alter its biological activity and pharmacokinetic properties. This modification can potentially enhance its therapeutic efficacy and reduce side effects compared to its parent compound, Cyclosporin A .
Properties
IUPAC Name |
[(E,5R,16S)-6-acetyloxy-7-(dimethylamino)-5,17-dimethyl-16-[[(2S)-4-methyl-2-(methylamino)pentanoyl]amino]-8,15-dioxooctadec-2-enyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H59N3O7/c1-22(2)21-27(34-8)33(41)35-30(23(3)4)28(39)18-13-11-12-14-19-29(40)31(36(9)10)32(43-26(7)38)24(5)17-15-16-20-42-25(6)37/h15-16,22-24,27,30-32,34H,11-14,17-21H2,1-10H3,(H,35,41)/b16-15+/t24-,27+,30+,31?,32?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRHBFWMHRQJRD-GZJMPQFMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)CCCCCCC(=O)C(C(C(C)CC=CCOC(=O)C)OC(=O)C)N(C)C)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C/C=C/COC(=O)C)C(C(C(=O)CCCCCCC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC)N(C)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H59N3O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746919 |
Source
|
Record name | (2E,5R,16S)-7-(Dimethylamino)-5,17-dimethyl-16-[(N-methyl-L-leucyl)amino]-8,15-dioxooctadec-2-ene-1,6-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
609.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138957-23-0 |
Source
|
Record name | (2E,5R,16S)-7-(Dimethylamino)-5,17-dimethyl-16-[(N-methyl-L-leucyl)amino]-8,15-dioxooctadec-2-ene-1,6-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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